4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene
Description
Properties
Molecular Formula |
C23H24O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[bis(4-methoxyphenyl)methyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C23H24O4/c1-24-18-9-5-16(6-10-18)23(17-7-11-19(25-2)12-8-17)21-14-13-20(26-3)15-22(21)27-4/h5-15,23H,1-4H3 |
InChI Key |
DAPAOKGEBNAOGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via generation of a benzyl carbocation from 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The 1,3-dimethoxybenzene core acts as a nucleophile, undergoing electrophilic substitution at the para position relative to one methoxy group. Subsequent alkylation with a second equivalent of 4-methoxybenzyl chloride yields the bis-substituted product.
Standard Protocol
- Reactants : 1,3-Dimethoxybenzene (1 equiv), 4-methoxybenzyl chloride (2.2 equiv).
- Catalyst : Anhydrous AlCl₃ (1.5 equiv).
- Solvent : Dichloromethane (DCM) or nitrobenzene.
- Conditions : 0–25°C, 12–24 hours under inert atmosphere.
- Workup : Quenching with ice-water, extraction with DCM, and purification via column chromatography (silica gel, hexane/ethyl acetate).
Yield : 65–78% (isolated).
Purity : >95% (HPLC).
Limitations
- Side Reactions : Over-alkylation and diarylmethane byproducts due to excess benzyl chloride.
- Catalyst Handling : AlCl₃ is moisture-sensitive and generates stoichiometric waste.
Iron-Catalyzed Friedel-Crafts Benzylation
Recent advances utilize iron-based catalysts for greener and milder conditions, enhancing regioselectivity and reducing environmental impact.
Iron(III) Chloride-Mediated Process
- Reactants : 1,3-Dimethoxybenzene (1 equiv), benzyl trimethylsilyl (TMS) ether (2 equiv).
- Catalyst : FeCl₃ (10 mol%).
- Solvent : Dichloroethane (DCE).
- Conditions : Room temperature, 6–8 hours.
- Mechanism : FeCl₃ facilitates TMS ether activation, generating a benzyl carbocation. Self-condensation of the TMS ether forms a dibenzylic ether intermediate, which reacts with the arene.
Yield : 82–89% (mono-benzylated product with excess arene).
Selectivity : >90% para-substitution.
Advantages Over Traditional Methods
- Lower Temperature : Avoids thermal decomposition of sensitive substrates.
- Reduced Waste : Catalytic FeCl₃ vs. stoichiometric AlCl₃.
Intramolecular Cyclization of Propionitrile Derivatives
A patent-pending method synthesizes the target compound via cyclization of 3-(2-bromo-4,5-dimethoxybenzene)propionitrile.
Synthesis of Propionitrile Intermediate
Cyclization Protocol
- Reactant : 3-(2-Bromo-4,5-dimethoxybenzene)propionitrile.
- Base : KOtBu (2 equiv).
- Solvent : DMF, 120°C, 4 hours.
- Product : this compound via elimination of HBr and intramolecular coupling.
Yield : 70–75%.
Purity : 98% (GC-MS).
Industrial-Scale Production
Continuous Flow Reactor Optimization
Purification Strategies
- Recrystallization : Ethanol/water (3:1) yields 99% purity.
- Chromatography Avoidance : Solvent partitioning (toluene/water) reduces costs.
Comparative Analysis of Methods
| Parameter | AlCl₃-Mediated | FeCl₃-Catalyzed | Cyclization Route |
|---|---|---|---|
| Yield (%) | 65–78 | 82–89 | 70–75 |
| Temperature (°C) | 0–25 | 25 | 120 |
| Catalyst Loading | Stoichiometric | 10 mol% | N/A |
| Scalability | Moderate | High | Limited |
| Environmental Impact | High | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism by which 4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings provide a rigid scaffold that can interact with hydrophobic pockets in target proteins, modulating their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene ()
- Structure : Features a but-1-ene backbone with 4-methoxyphenyl groups at positions 1 and 4, and methyl groups at positions 2 and 3.
- Synthesis : Prepared via Wittig or analogous olefination reactions.
- Key Data :
Comparison : Unlike the target compound, this analog lacks the central dimethoxybenzene ring, reducing steric hindrance and altering electronic conjugation. The presence of the double bond in but-1-ene may increase reactivity toward electrophiles.
2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene ()
- Structure : Contains a butyl linker between two dimethoxyphenyl groups.
- Synthesis : Achieved via lithiation of 1,3-dimethoxybenzene followed by reaction with 1,4-dibromohexane (72% yield).
- Key Data :
Comparison : The butyl linker in this compound increases flexibility compared to the rigid bis(4-methoxyphenyl)methyl group in the target compound. This flexibility may reduce crystallinity but enhance solubility.
1,4-Bis-(2,4-Dimethoxyphenyl)-2,3-Bis-(4-methoxybenzyl)-butane-1,4-dione ()
- Structure : A diketone derivative with methoxyphenyl and benzyl substituents.
- Synthesis : Utilizes green methodologies (e.g., ionic liquid solvents, thiazolium catalysts) for high-yield production.
The use of sustainable synthetic routes contrasts with traditional methods requiring harsh conditions.
Reactivity and Stability
- Demethylation Sensitivity (): Bis(4-methoxyphenyl)hexane derivatives undergo demethylation under acidic or oxidative conditions, yielding phenolic intermediates. This reactivity is critical in prodrug design but necessitates stabilization strategies for the target compound .
- Brominated Analog (): 1-Bromo-4,4-bis(4-methoxyphenyl)butane serves as a key intermediate in piperazine derivative synthesis. The bromine atom enhances electrophilicity, enabling nucleophilic substitutions—a property absent in the non-halogenated target compound .
Data Tables
Table 2: Stability and Reactivity
| Compound | Stability Under Acidic Conditions | Electrophilic Reactivity | Key Fragments (MS) |
|---|---|---|---|
| Target Compound | Moderate (demethylation risk) | Low | Not reported |
| 1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene | High | High (double bond) | m/z 121, 159 |
| 1-Bromo-4,4-bis(4-methoxyphenyl)butane | Low (Br substitution) | Very high | Not reported |
Biological Activity
4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, often referred to as a bis-phenolic derivative, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C20H22O4
- Molecular Weight : 342.39 g/mol
- Structural Features :
- Two methoxy groups (-OCH3) on the benzene rings.
- A central bis-phenylmethyl linkage.
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate significant anticancer activity. For instance, studies have shown that methoxy-substituted phenolic compounds can inhibit the proliferation of various cancer cell lines.
Case Studies
-
Inhibition of Tumor Growth :
- A study demonstrated that analogs of this compound inhibited cell growth in human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma cells (A431) by blocking the cell cycle in mitosis through the inhibition of tubulin polymerization .
- The compound's structure suggests potential for similar activity due to the presence of multiple methoxy groups that enhance lipophilicity and cellular uptake.
- Mechanism of Action :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Methoxyphenyl derivatives are known to exhibit antibacterial and antifungal activities.
Research Findings
- Antibacterial Efficacy :
- In vitro assays have indicated that similar compounds can effectively inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, suggesting potent antibacterial activity .
- Mechanism of Action :
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
